N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Mechanism of Action
Target of Action
Tetrazoles, a key component of this compound, are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry .
Mode of Action
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Given the wide range of biological activities of tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The compound should be stored at 2-8℃, in a dry and sealed environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide typically involves the formation of the tetrazole ring followed by its attachment to the phenylprop-2-enamide moiety. One common method for synthesizing tetrazoles is the reaction of organic nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction can be carried out under mild conditions and often yields high purity products.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for efficient conversion of nitriles to tetrazoles using sodium azide and triethylammonium chloride in a microwave reactor .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can yield amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound with similar chemical properties.
5-Phenyltetrazole: Another tetrazole derivative with a phenyl group attached to the tetrazole ring.
Uniqueness
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide is unique due to its specific structure, which combines the tetrazole ring with a phenylprop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h2-7H,1H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQZQQFBVXBVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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